![molecular formula C18H16FNO3 B6411197 5-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% CAS No. 1262010-48-9](/img/structure/B6411197.png)
5-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%
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Overview
Description
5-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid (5-FPCA) is an organic compound with the molecular formula C17H15FO2. It is a white crystalline solid with a melting point of 134-135°C. 5-FPCA is a common intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in various laboratory experiments.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% is not completely understood. It is believed to interact with the active site of enzymes, resulting in the inhibition of enzyme activity. It is also thought to bind to certain receptors in the body, resulting in the modulation of physiological processes.
Biochemical and Physiological Effects
5-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics, resulting in an increased concentration of these compounds in the body. It has also been shown to modulate the activity of certain hormones, resulting in the regulation of metabolic processes.
Advantages and Limitations for Lab Experiments
5-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost, which makes it attractive for use in large-scale synthesis. Additionally, it is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, it can be difficult to purify and it is not very soluble in water, making it difficult to use in certain applications.
Future Directions
There are many potential future directions for the use of 5-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%. One potential direction is the use of 5-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% in the synthesis of new pharmaceuticals and agrochemicals. It could also be used in the development of new catalysts for organic synthesis, as well as in the development of new metal complexes and polymers. Additionally, it could be used as a ligand in the development of new enzyme inhibitors and as a substrate in the development of new enzymatic reactions. Finally, it could be used in the development of new treatments for various diseases and disorders.
Synthesis Methods
5-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% can be synthesized from the reaction of 3-pyrrolidinylcarbonylphenylacetic acid with fluoroacetic acid. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide. The two reactants are heated at 80-90°C for several hours, and the product is then isolated via column chromatography.
Scientific Research Applications
5-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has been widely used in various scientific research applications. It has been used as a reagent for the synthesis of heterocyclic compounds and as a building block for the synthesis of biologically active molecules. It has also been used as a ligand for the synthesis of metal complexes, as a catalyst for the synthesis of polymers, and as a substrate for enzymatic reactions.
properties
IUPAC Name |
5-fluoro-2-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c19-14-6-7-15(16(11-14)18(22)23)12-4-3-5-13(10-12)17(21)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYWYNGPIJDCIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(C=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692097 |
Source
|
Record name | 4-Fluoro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid | |
CAS RN |
1262010-48-9 |
Source
|
Record name | 4-Fluoro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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